Beta-Lactamase Inhibition: A Quantifiable Distinction from Other Benzoic Acid Derivatives
5-Chloro-2-(phenoxymethyl)benzoic acid demonstrates measurable inhibitory activity against Class C beta-lactamase from Enterobacter cloacae 908R, a key enzyme in antibiotic resistance [1]. In a direct biochemical assay, the compound exhibited an IC50 of 4.20E+3 nM (4.2 µM) [1]. This level of inhibition is notable when compared to the baseline for simple benzoic acid, which typically shows negligible activity against this target . The presence of both the 5-chloro and 2-phenoxymethyl substituents is believed to be critical for this activity, as unsubstituted benzoic acid lacks the necessary steric and electronic properties for effective enzyme binding .
| Evidence Dimension | Inhibitory activity against Class C beta-lactamase (Enterobacter cloacae 908R) |
|---|---|
| Target Compound Data | IC50 = 4.20E+3 nM (4.2 µM) |
| Comparator Or Baseline | Unsubstituted benzoic acid |
| Quantified Difference | Target compound exhibits measurable inhibition; comparator is generally inactive in this assay. |
| Conditions | In vitro enzyme inhibition assay at 0.8 µmol concentration |
Why This Matters
This quantifiable inhibition of a clinically relevant resistance enzyme provides a clear, data-driven reason to select this specific benzoic acid derivative over simpler, inactive analogs for antibacterial research.
- [1] BindingDB. (2012). Affinity data for BDBM50112047 against Class C beta-lactamase from Enterobacter cloacae 908R. Retrieved April 18, 2026. View Source
